

Application Notes and Protocols: LASSBio-1135 in the Carrageenan-Induced Hyperalgesia Model

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Compound of Interest

Compound Name: LASSBio-1135

Cat. No.: B10816846

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of **LASSBio-1135**, a dual TRPV1 antagonist and anti-TNF- α compound, in the carrageenan-induced hyperalgesia model. This model is a widely used preclinical assay to evaluate the efficacy of novel analgesic and anti-inflammatory agents.

Introduction

LASSBio-1135 is an imidazo[1,2-a]pyridine derivative that has demonstrated significant efficacy in models of both inflammatory and neuropathic pain.^{[1][2][3][4]} Its mechanism of action is multi-targeted, primarily acting as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor- α (TNF- α) production.^{[1][2][3][4]} This dual action makes it a promising candidate for the treatment of chronic pain conditions. The carrageenan-induced hyperalgesia model is an acute inflammatory pain model that allows for the assessment of compounds targeting these pathways.

Data Presentation

The following tables summarize the quantitative data on the efficacy of **LASSBio-1135** in various assays related to the carrageenan-induced hyperalgesia model.

Table 1: In Vitro Activity of **LASSBio-1135**

Target	Assay	Metric	Value
TRPV1	Capsaicin-elicited currents in TRPV1-expressing <i>Xenopus</i> oocytes	IC ₅₀	580 nM[1][2][3][4]
TNF- α	LPS-stimulated TNF- α release in murine macrophages	IC ₅₀	546 nM[1][2][3][4]

Table 2: In Vivo Efficacy of **LASSBio-1135** in Carrageenan-Induced Thermal Hyperalgesia

Treatment Group	Dose (μ mol/kg, p.o.)	Time Post-Carrageenan	Paw Withdrawal Latency (s) - Approximate Values
Vehicle	-	1h	~7s
Vehicle	-	4h	~6s
LASSBio-1135	10	1h	~8s
LASSBio-1135	10	4h	~9s (partial reduction) [1][2][3][4]
LASSBio-1135	100	1h	~11s (marked reduction)[1][2][3][4]
LASSBio-1135	100	4h	~12s (marked reduction)[2]

Note: Approximate values are inferred from graphical representations in the source material.

Table 3: Effect of **LASSBio-1135** on Carrageenan-Induced Inflammation

Treatment Group	Dose ($\mu\text{mol/kg}$, p.o.)	Parameter	Outcome
LASSBio-1135	10 and 100	Neutrophil Recruitment (MPO activity)	Inhibition[1][2]
LASSBio-1135	10 and 100	TNF- α Production in Paw Tissue	Reduction[1][2][3]

Experimental Protocols

Carrageenan-Induced Thermal Hyperalgesia in Rodents

This protocol describes the induction of localized inflammation and hyperalgesia using carrageenan, followed by the assessment of thermal sensitivity.

Materials:

- **LASSBio-1135**
- Vehicle (e.g., 0.5% carboxymethylcellulose)
- Carrageenan solution (e.g., 1% w/v in sterile saline)
- Male Swiss mice or rats (e.g., Sprague-Dawley, Lewis, Fischer)[5]
- Thermal plantar test apparatus (e.g., Ugo Basile)
- Oral gavage needles
- Syringes and needles for intraplantar injection

Procedure:

- **Acclimatization:** Acclimate animals to the testing environment and equipment for at least 3 days prior to the experiment to minimize stress-induced variability.

- **Baseline Measurement:** Measure the basal paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) for each animal. This is done by placing the animal on the glass surface of the plantar test apparatus and applying the heat source to the plantar surface of the hind paw. The time taken for the animal to withdraw its paw is recorded.
- **Drug Administration:** Administer **LASSBio-1135** or vehicle orally (p.o.) via gavage. A typical administration volume is 10 ml/kg.
- **Induction of Inflammation:** One hour after drug administration, induce inflammation by injecting a small volume (e.g., 20-50 μ l) of carrageenan solution into the plantar surface of one hind paw.
- **Assessment of Thermal Hyperalgesia:** At various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal latency to the thermal stimulus as described in step 2.[6] A decrease in paw withdrawal latency in the vehicle-treated group indicates the development of hyperalgesia.
- **Data Analysis:** The effect of **LASSBio-1135** is determined by comparing the paw withdrawal latencies of the treated groups to the vehicle-treated group at each time point. Data can be analyzed using a two-way ANOVA followed by a post-hoc test (e.g., Bonferroni).[2]

Measurement of Neutrophil Recruitment (Myeloperoxidase Assay)

This protocol quantifies the influx of neutrophils into the inflamed paw tissue as an indicator of the inflammatory response.

Materials:

- Inflamed paw tissue collected at the end of the hyperalgesia experiment
- Homogenization buffer
- Myeloperoxidase (MPO) assay kit

Procedure:

- **Tissue Collection:** At the end of the behavioral testing (e.g., 4 hours post-carrageenan), euthanize the animals and dissect the inflamed paw tissue.
- **Tissue Homogenization:** Homogenize the paw tissue in an appropriate buffer.
- **MPO Assay:** Perform the MPO assay according to the manufacturer's instructions. This typically involves a colorimetric reaction where MPO activity is proportional to the change in absorbance.
- **Data Analysis:** Compare the MPO activity in the paw tissue of **LASSBio-1135**-treated animals to that of the vehicle-treated group. Statistical analysis can be performed using a one-way ANOVA followed by a Dunnett's post-hoc test.[\[3\]](#)

Measurement of TNF- α Levels in Paw Tissue

This protocol measures the levels of the pro-inflammatory cytokine TNF- α in the inflamed paw.

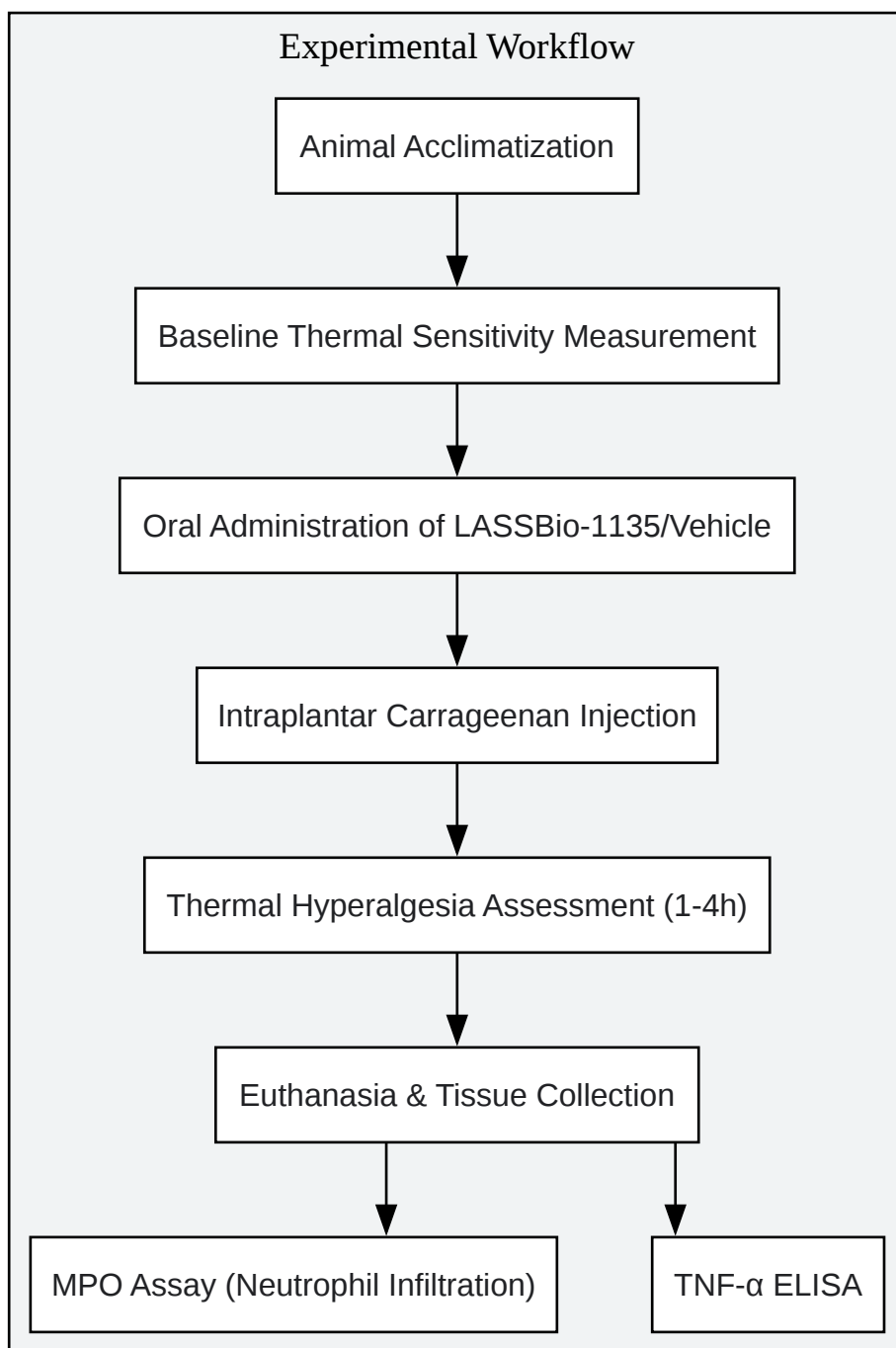
Materials:

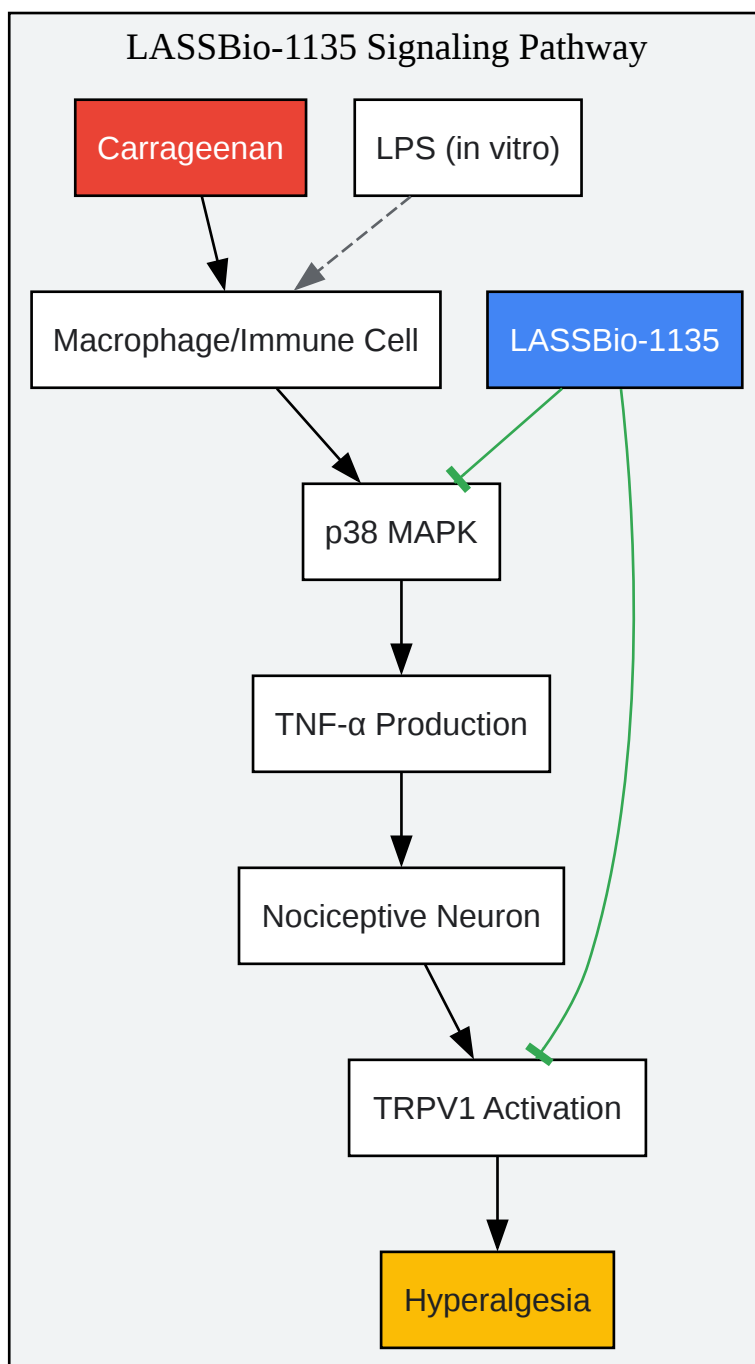
- Inflamed paw tissue
- Lysis buffer
- TNF- α ELISA kit

Procedure:

- **Tissue Collection and Homogenization:** Collect and homogenize the paw tissue as described for the MPO assay.
- **Protein Quantification:** Determine the total protein concentration in the tissue homogenates.
- **ELISA:** Perform the TNF- α ELISA according to the manufacturer's instructions.
- **Data Analysis:** Normalize the TNF- α concentrations to the total protein content for each sample. Compare the TNF- α levels in the **LASSBio-1135**-treated groups to the vehicle-treated group using a one-way ANOVA followed by a Dunnett's post-hoc test.[\[3\]](#)

Mandatory Visualizations





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